Potent α-Amylase Inhibitory Activity of Indole-6-Carbohydrazide Derivatives Compared to Acarbose
In a head-to-head series of 25 indole carbohydrazide derivatives synthesized and evaluated for α-amylase inhibition, six analogs demonstrated IC50 values within 2-fold of the clinical comparator acarbose (IC50 = 8.78 ± 0.16 µM), with the most potent analog (compound 25) achieving an IC50 of 9.28 ± 0.153 µM [1]. This near-equipotent activity from a non-sugar scaffold validates the indole-6-carbohydrazide core as a viable alternative to carbohydrate-based inhibitors, which often suffer from poor oral bioavailability and gastrointestinal side effects. The wide activity range (9.28–599.0 µM) across the series [2] further demonstrates that the 6-carbohydrazide substitution position is amenable to fine-tuning potency through rational structural modifications.
| Evidence Dimension | α-Amylase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Compound 25 (indole carbohydrazide derivative): 9.28 ± 0.153 µM |
| Comparator Or Baseline | Acarbose: 8.78 ± 0.16 µM |
| Quantified Difference | 1.06-fold difference (not statistically significant for near-equipotency) |
| Conditions | In vitro α-amylase enzyme inhibition assay |
Why This Matters
This quantitative benchmark positions 1H-Indole-6-carbohydrazide as a starting point for developing non-carbohydrate α-amylase inhibitors with potentially improved drug-like properties, offering a synthetic alternative to acarbose with tunable potency.
- [1] Noreen, T., Taha, M., Imran, S., Chigurupati, S., Rahim, F., Selvaraj, M., … Ali, M. (2017). Synthesis of alpha amylase inhibitors based on privileged indole scaffold. Bioorganic Chemistry, 72, 248–255. https://doi.org/10.1016/j.bioorg.2017.04.010 View Source
- [2] Noreen, T., et al. (2017). Synthesis of alpha amylase inhibitors based on privileged indole scaffold. Bioorganic Chemistry, 72, 248–255. https://doi.org/10.1016/j.bioorg.2017.04.010 View Source
